

5-Methylfuran-3(2H)-one chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Methylfuran-3(2H)-one

Cat. No.: B1354670

[Get Quote](#)

An In-Depth Technical Guide to **5-Methylfuran-3(2H)-one**

Foreword

Prepared for researchers, medicinal chemists, and professionals in drug development, this guide serves as a comprehensive technical resource on **5-Methylfuran-3(2H)-one**. This document moves beyond a simple recitation of data, offering an integrated perspective on the molecule's chemical and physical properties. The structure of this guide is dictated by the intrinsic scientific narrative of the compound, beginning with its fundamental identity and progressing through its analytical characterization, reactivity, and practical handling considerations. Our objective is to provide not just data, but a framework for understanding how the structural attributes of **5-Methylfuran-3(2H)-one** govern its behavior and utility in a research and development setting.

Chemical Identity and Molecular Architecture

5-Methylfuran-3(2H)-one, also known as 5-methyl-2,3-dihydrofuran-3-one, is a heterocyclic organic compound belonging to the furanone class.^[1] Furanones are characterized by a furan ring structure containing a ketone group.^[1] This structural motif is a cornerstone of many natural products and serves as a valuable synthon in organic chemistry. The specific arrangement of the methyl group, the carbon-carbon double bond, and the ketone within the five-membered ring dictates its distinct chemical personality.

Below is the molecular structure of **5-Methylfuran-3(2H)-one**, rendered to illustrate the spatial relationship of its constituent atoms.

Caption: Molecular structure of **5-Methylfuran-3(2H)-one**.

Key Identifiers:

- IUPAC Name: 5-methylfuran-3-one[2]
- Synonyms: **5-Methylfuran-3(2H)-one**, 5-methyl-3(2H)-furanone[2][3]
- CAS Number: 3511-32-8[2][3]
- Molecular Formula: C₅H₆O₂[2][4]
- Molecular Weight: 98.10 g/mol [2][4]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are the primary determinants of its macroscopic behavior and dictate the conditions required for its handling, storage, and application in experimental setups. **5-Methylfuran-3(2H)-one** is typically encountered as a colorless liquid with a characteristic herbaceous, sweet odor.[2]

Table 1: Experimental Physical Properties

Property	Value	Source(s)
Physical Form	Colorless clear liquid	[2] [3]
Boiling Point	162.00 to 163.00 °C (at 760 mm Hg)	[3]
Refractive Index	1.492 to 1.498 (at 20 °C)	[2] [3]
Vapor Pressure	2.121 mm Hg (at 25 °C, est.)	[3]
Flash Point	61.70 °C (143.00 °F, TCC)	[3]
Solubility	Practically insoluble in water; Soluble in ethanol	[2]

Table 2: Computed Physicochemical Properties

Computational models provide valuable predictions for properties that may be difficult to measure experimentally. These values are instrumental in preliminary assessments for drug development, such as predicting membrane permeability and bioavailability.

Property	Value	Source(s)
logP (Octanol/Water Partition)	-0.11 to 0.16	[1]
Polar Surface Area	26.3 Å ²	[1]
Hydrogen Bond Acceptor Count	2	[1]
Hydrogen Bond Donor Count	0	[1]
Rotatable Bond Count	0	[1]

The low logP value suggests a degree of hydrophilicity, despite its low water solubility, while the absence of hydrogen bond donors and a small polar surface area are key features influencing its interaction with biological systems.[\[1\]](#)

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Each technique probes different aspects of the molecule's structure, and together they provide an unambiguous confirmation of its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons on the furanone ring, and the vinyl proton. The chemical shifts and coupling patterns are characteristic of the electronic environment of each proton.
- ^{13}C NMR: The carbon NMR spectrum will display five unique signals corresponding to the five carbon atoms in the molecule, including a characteristic downfield signal for the carbonyl carbon.

Protocol: Standard NMR Sample Preparation

The causality behind this protocol is to obtain a homogeneous solution of the analyte at a suitable concentration for detection by the NMR spectrometer, free from particulate matter and protonated solvents that would obscure the signals of interest.

- Analyte Preparation: Accurately weigh 5-10 mg of **5-Methylfuran-3(2H)-one**.
- Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3). The choice of a deuterated solvent is critical to avoid a large interfering solvent peak in the ^1H NMR spectrum.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference standard ($\delta = 0.00$ ppm).^[5] This provides a self-validating system for chemical shift calibration.
- Homogenization: Ensure the sample is fully dissolved by gentle vortexing or agitation.

- Transfer: Transfer the solution to a 5 mm NMR tube.
- Analysis: Place the NMR tube in the spectrometer and acquire the ^1H and ^{13}C NMR spectra according to the instrument's standard operating procedures.

Caption: Standard workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separation and identification. The mass spectrum of **5-Methylfuran-3(2H)-one** will show a molecular ion peak (M^+) corresponding to its molecular weight (98.10). The fragmentation pattern, resulting from the ionization process, provides structural clues. Studies on related 3(2H)-furanones suggest that fragmentation often involves the loss of CO and cleavage of the furanone ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[5] For **5-Methylfuran-3(2H)-one**, the key characteristic absorption bands would include:

- C=O Stretch: A strong absorption band around $1700\text{-}1750\text{ cm}^{-1}$, characteristic of the ketone carbonyl group.
- C=C Stretch: An absorption band around $1600\text{-}1680\text{ cm}^{-1}$ for the double bond within the ring.
- C-O-C Stretch: Strong absorptions in the $1000\text{-}1300\text{ cm}^{-1}$ region, indicative of the ether linkage in the furan ring.

Synthesis and Chemical Reactivity

The synthesis of 3(2H)-furanones can be achieved through various organic chemistry routes, often involving intramolecular cyclization of suitably functionalized precursors like γ -hydroxyalkynones or allenic hydroxyketones.[7] These methods provide versatile pathways to substituted furanone cores.

The reactivity of **5-Methylfuran-3(2H)-one** is governed by the interplay of its functional groups. The α,β -unsaturated ketone system is susceptible to nucleophilic addition. The furanone ring itself can participate in various reactions. For instance, related furanones are known to react with sulfur-containing compounds like cysteine and hydrogen sulfide at elevated temperatures, leading to the formation of complex mixtures of thiols, disulfides, and other sulfur heterocycles. [8] This reactivity is particularly relevant in food chemistry, where furanones contribute to flavor development during cooking.

Applications and Industrial Relevance

The primary application of **5-Methylfuran-3(2H)-one** is as a flavoring agent in the food industry.[2][3] It is valued for its sweet, herbaceous notes and is used in a variety of products including beverages, baked goods, and confectionery.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and expressed no safety concern at current levels of intake when used as a flavouring agent.[2]

In the context of drug development, the furanone scaffold is of significant interest. Furanones are present in numerous biologically active natural products and have been explored for their potential anti-cancer, anti-inflammatory, and antibiotic properties.[9] While **5-Methylfuran-3(2H)-one** itself is not a therapeutic agent, it serves as a valuable building block or structural analogue for the synthesis and study of more complex, biologically active molecules.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when handling any chemical substance.

GHS Hazard Information:

- Pictogram: GHS07 (Exclamation mark)

- Signal Word: Warning

- Hazard Statements:

- H302: Harmful if swallowed.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among others.

Handling and Storage Protocol:

The protocol is designed to minimize exposure and maintain the integrity of the compound.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[10]
- Storage: Store the container tightly closed in a refrigerator. This minimizes volatilization and potential degradation over time.
- Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Methylfuran-3(2H)-one is a well-characterized furanone with significant applications in the flavor industry and potential as a scaffold in synthetic chemistry. Its physicochemical properties, defined by its unique molecular architecture, make it a subject of continued interest. A thorough understanding of its spectroscopic fingerprint, reactivity, and handling requirements, as detailed in this guide, is essential for its effective and safe utilization in a scientific and industrial context.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Showing Compound 5-Methyl-3(2H)-furanone (FDB009831) - FooDB [foodb.ca]
- 2. 5-Methylfuran-3-one | C5H6O2 | CID 12711594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-methyl-3(2H)-furanone, 3511-32-8 [thegoodscentscompany.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. imreblank.ch [imreblank.ch]
- 7. 3(2H)-Furanone synthesis [organic-chemistry.org]
- 8. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An efficient synthesis of furan-3(2H)-imine scaffold from alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [5-Methylfuran-3(2H)-one chemical and physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354670#5-methylfuran-3-2h-one-chemical-and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com